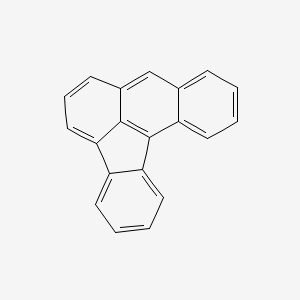
Pyridine, 2,2'-diselenobis-
説明
Pyridine, 2,2’-diselenobis- is a heterocyclic compound with a pyridine ring containing selenium atoms at the 2 and 2’ positions. It belongs to the class of 2-pyridone-containing heterocycles. These compounds are considered privileged scaffolds in drug discovery due to their unique properties, including hydrogen bond donor/acceptor behavior, nonpeptidic mimics, metabolic stability, solubility in water, and lipophilicity .
Synthesis Analysis
The synthesis of 2,2’-diselenobis-pyridine involves the incorporation of selenium atoms into the pyridine ring. One notable approach is the multicomponent reaction (MCR) method. Researchers have explored various MCRs to efficiently construct 2-pyridone-containing heterocycles. These reactions allow for the simultaneous assembly of multiple components, leading to diverse structures with potential bioactivity .
科学的研究の応用
Anticancer Activity
Pyridine, 2,2’-diselenobis- has been found to have significant anticancer activity. It has been used in the synthesis of selenopyridines, which have shown potential activity against highly metastatic prostate cancer cells (PC-3) and osteosarcoma cells (MG-63) . The compounds synthesized were found to be more cytotoxic than doxorubicin in both tested cell lines .
EGFR Inhibitory Activity
The compounds synthesized using Pyridine, 2,2’-diselenobis- have shown potent EGFR inhibitory activity. The most potent compounds proved to be potent EGFR inhibitors with IC 50 values of 0.301 and 0.123 µM, respectively, compared to lapatinib as a positive reference .
Antioxidant Properties
2,2’-Dipyridyl diselenide has been found to have better antioxidant properties than other disubstituted diaryl diselenides . It acts as a substrate of thioredoxin reductase (TrxR), generating intermediates leading to a reductive environment .
Cytotoxicity in Lung Carcinoma
2,2’-Dipyridyl diselenide has been shown to induce cytotoxicity in human non-small cell lung carcinoma (A549) cells through reductive stress marked by a significant decrease in the basal level of reactive oxygen species .
G1 Phase Arrest and Apoptosis
2,2’-Dipyridyl diselenide has been found to cause significant DNA damage, G1 phase arrest, and apoptosis . The G1 arrest was mediated through up-regulation of p21 transcript in a p53 independent manner .
Peptide Coupling Reagent
2,2’-Dipyridyl diselenide has been used as a peptide coupling reagent . It has also been used for the activation of glycosides .
作用機序
Target of Action
The primary targets of 2,2’-Dipyridyl diselenide (also known as Pyridine, 2,2’-diselenobis-) are redox enzymes, specifically glutathione-S-transferase (GST) and glutathione reductase (GR) . These enzymes play a crucial role in maintaining the redox balance within cells .
Mode of Action
2,2’-Dipyridyl diselenide interacts with its targets by modulating their activities. It upregulates gamma-glutamylcysteine ligase (γ-GCL), an enzyme involved in glutathione (GSH) biosynthesis, and inhibits the activities of GST and GR, which are responsible for GSH utilization and recycling . This leads to an elevated ratio of reduced (GSH) and oxidized (GSSG) glutathione .
Biochemical Pathways
The compound affects the glutathione pathway, leading to a decrease in the basal level of reactive oxygen species (ROS) and an increase in the ratio of GSH to GSSG . This results in a reductive environment within the cell .
Result of Action
The reductive environment induced by 2,2’-Dipyridyl diselenide precedes G1 arrest and apoptosis in cells . This is evidenced by the decreased expression of cell cycle genes (Cyclin D1 and Cyclin E1) and elevation of p21 and apoptotic markers (cleaved caspase 3 and cleaved PARP) .
Action Environment
The action, efficacy, and stability of 2,2’-Dipyridyl diselenide can be influenced by various environmental factors. For instance, the presence of other redox modulatory agents such as N-acetylcysteine (NAC) and buthionine sulfoximine (BSO) can affect the compound’s induced cell death . .
特性
IUPAC Name |
2-(pyridin-2-yldiselanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQLVACGEMGVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208669 | |
| Record name | 2,2'-Dipyridyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59957-75-4 | |
| Record name | 2,2'-Dipyridyl diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dipyridyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of 2,2'-Dipyridyl diselenide?
A1: The molecular formula of 2,2'-Dipyridyl diselenide is C10H8N2Se2, and its molecular weight is 314.12 g/mol. []
Q2: What are some notable spectroscopic characteristics of 2,2'-Dipyridyl diselenide?
A2: While specific spectroscopic data varies depending on the study, common techniques employed for characterization include 1H NMR, 13C NMR, and mass spectrometry. [, , , , ]
Q3: Are there different structural forms of 2,2'-Dipyridyl diselenide?
A3: Yes, 2,2'-Dipyridyl diselenide exhibits polymorphism. Researchers have identified both centrosymmetric monoclinic and non-centrosymmetric orthorhombic polymorphs. []
Q4: How does 2,2'-Dipyridyl diselenide interact with transition metals?
A4: 2,2'-Dipyridyl diselenide displays versatile coordination modes with transition metals. It can act as a bidentate ligand, coordinating through both nitrogen atoms (N,N'-coordination) or both selenium atoms (Se,Se'-coordination). Additionally, it can undergo reductive cleavage of the Se-Se bond, forming selenolate complexes with metals like molybdenum, tungsten, and iron. [, , , ]
Q5: Can you elaborate on the reductive cleavage observed in reactions with certain metal complexes?
A5: When reacting with norbornadiene carbonyl complexes of molybdenum and tungsten, 2,2'-Dipyridyl diselenide undergoes Se-Se bond cleavage. This leads to metal center oxidation and the formation of selenolate complexes, where the selenolate ligand coordinates to the metal through both the nitrogen and selenium atoms (N,Se-coordination). []
Q6: Does 2,2'-Dipyridyl diselenide demonstrate catalytic activity?
A6: Yes, it serves as an effective catalyst for several reactions. For instance, it catalyzes the direct ligation of carboxylic acids with azides in the presence of trimethylphosphine at room temperature. [] It is also known to mediate the formation of chiral oxazolines. []
Q7: What about its use in oligonucleotide synthesis?
A7: 2,2'-Dipyridyl diselenide, in combination with triphenyl phosphite, acts as a coupling reagent for synthesizing oligonucleotides and nucleoside phosphoramidates with high yields. []
Q8: What are the known biological effects of 2,2'-Dipyridyl diselenide?
A8: Studies show that 2,2'-Dipyridyl diselenide induces cytotoxicity in human non-small cell lung carcinoma (A549) cells. Interestingly, it achieves this effect not through pro-oxidant activity, but rather by promoting reductive stress, characterized by a decrease in reactive oxygen species and a shift towards a more reduced glutathione state. []
Q9: How does 2,2'-Dipyridyl diselenide impact cell cycle and apoptosis?
A9: Despite causing reductive stress, 2,2'-Dipyridyl diselenide leads to DNA damage, G1 phase cell cycle arrest, and apoptosis in A549 cells. Mechanistically, the G1 arrest involves upregulation of the p21 transcript independently of p53. The apoptotic effect is linked to increased levels of unfolded protein response markers, mitochondrial permeability, and activation of apoptotic markers. []
Q10: Does 2,2'-Dipyridyl diselenide exhibit selectivity towards cancer cells?
A10: Current research suggests that 2,2'-Dipyridyl diselenide does not show significant selective toxicity towards cancer cells compared to normal cells. Further investigation is needed to explore its potential for targeted therapies. []
Q11: How do structural modifications impact the antioxidant activity of diaryl diselenides?
A11: Research indicates that 2,2′-Dipyridyl diselenide exhibits stronger antioxidant properties compared to other disubstituted diaryl diselenides. [, ] The specific structural features contributing to this enhanced activity require further exploration.
Q12: Has the influence of substituents on the reactivity of 2,2′-Dipyridyl diselenide derivatives been studied?
A12: Yes, studies have investigated the impact of substituents, particularly at the C-3 position of the pyridyl ring, on the molecular structure, packing, and thermal stability of 2,2′-Dipyridyl diselenide derivatives. The presence of strong electron-withdrawing groups like -COOH and -CONH2 influences the selenium atom's charge and hybridization, leading to variations in molecular geometry and crystal packing. []
Q13: Are there synthetic applications for 2,2′-Dipyridyl diselenide beyond those already mentioned?
A13: Yes, 2,2′-Dipyridyl diselenide finds utility in various synthetic transformations. For example, it can facilitate the conversion of ketoximes to ketones when used in conjunction with trimethylphosphine. [, ]
Q14: Can 2,2′-Dipyridyl diselenide be used to synthesize other selenium-containing compounds?
A14: Absolutely. It serves as a valuable precursor for preparing a range of 2-pyridylselenium compounds. Researchers have developed novel synthetic routes using 2,2′-Dipyridyl diselenide to access diversely substituted 2-pyridyl selenides and diselenides. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



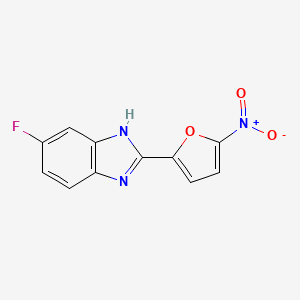
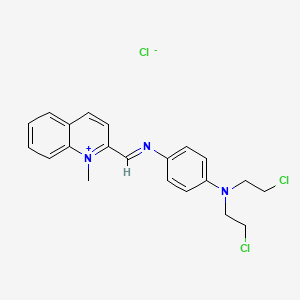

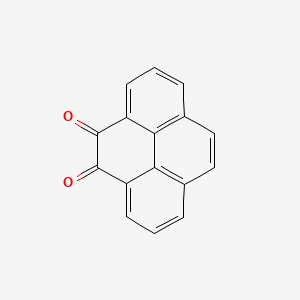

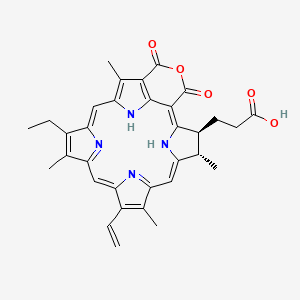
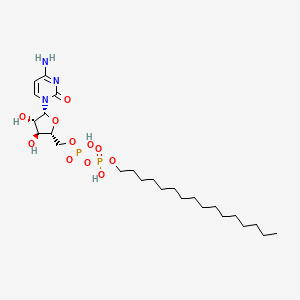

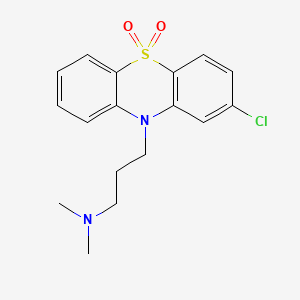
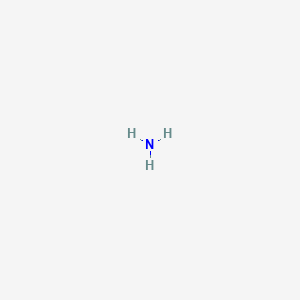
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)
